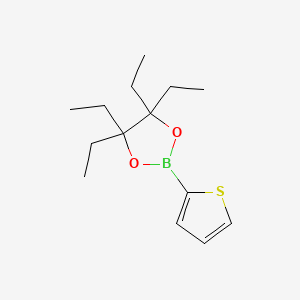![molecular formula C17H16N2O3S B14085324 propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 743439-32-9](/img/structure/B14085324.png)
propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and an ester functional group. The presence of these functional groups and the overall structure of the compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate phenyl-substituted reagent, followed by esterification to introduce the propan-2-yl acetate group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce new functional groups or modify existing ones, leading to a variety of derivatives with different properties.
科学的研究の応用
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.
類似化合物との比較
Propan-2-yl (4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can be compared with other thienopyrimidine derivatives, such as:
4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine: Lacks the propan-2-yl acetate group, which may affect its solubility and biological activity.
Propan-2-yl (4-oxo-6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.
特性
CAS番号 |
743439-32-9 |
|---|---|
分子式 |
C17H16N2O3S |
分子量 |
328.4 g/mol |
IUPAC名 |
propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C17H16N2O3S/c1-10(2)22-15(20)9-14-18-16(21)12-8-13(23-17(12)19-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,19,21) |
InChIキー |
GMARJZSRFLOPHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |
溶解性 |
2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)





![Methyl 4-(2-benzyl-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14085293.png)
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)

![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)

![1-(4-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085316.png)

